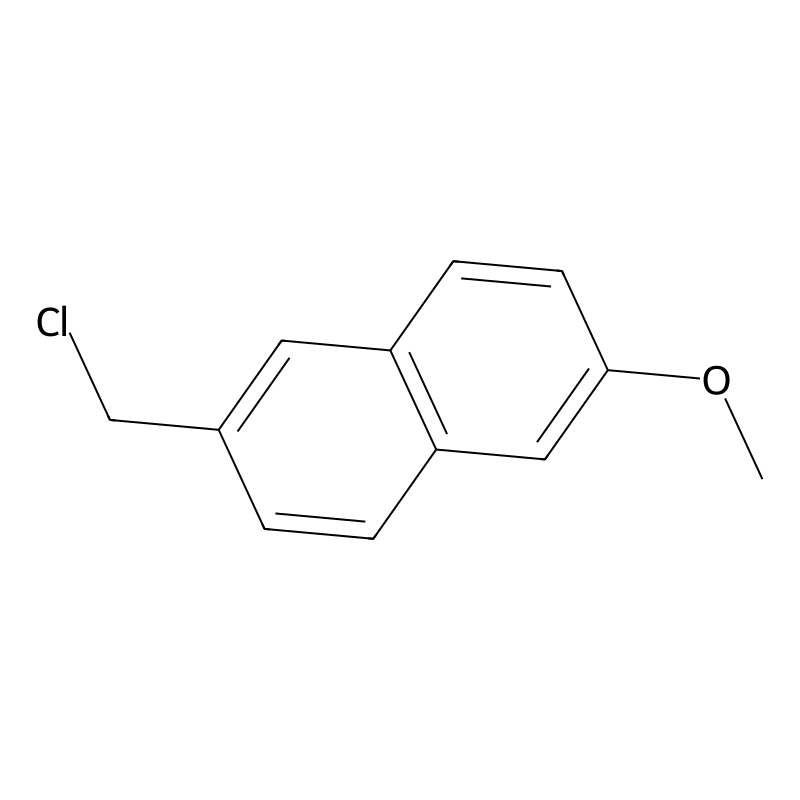

2-(Chloromethyl)-6-methoxynaphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

This doesn't necessarily mean the compound has no research applications, but it suggests they are likely niche or not well documented in open-source literature.

Here are some alternative avenues for finding information on this compound:

- Chemical synthesis research: Since 2-(Chloromethyl)-6-methoxynaphthalene contains a chloromethyl group, it might be of interest as a starting material for further organic synthesis. Research papers describing new synthetic methods for this compound or its derivatives might exist.

- Patent literature: Patent databases like Espacenet: might contain information on the use of 2-(Chloromethyl)-6-methoxynaphthalene in specific industrial processes or applications.

2-(Chloromethyl)-6-methoxynaphthalene is characterized by its unique structure, which includes a methoxy group (-OCH₃) at the 6-position and a chloromethyl group (-CH₂Cl) at the 2-position of the naphthalene ring. This compound can exist in various forms depending on its synthesis and purification methods. Its physical properties include a boiling point that is not specifically documented but can be inferred from similar compounds, and it is classified as hazardous due to its potential toxicity upon exposure .

The reactivity of 2-(Chloromethyl)-6-methoxynaphthalene primarily stems from its chloromethyl group, which can undergo nucleophilic substitution reactions. For instance, this compound can react with nucleophiles such as amines or alcohols to form various derivatives. Additionally, it can participate in electrophilic aromatic substitution reactions due to the electron-donating nature of the methoxy group, which activates the aromatic system towards further substitution .

The synthesis of 2-(Chloromethyl)-6-methoxynaphthalene can be achieved through several methods:

- Electrophilic Aromatic Substitution: This method involves treating 6-methoxynaphthalene with chloromethyl methyl ether in the presence of a Lewis acid catalyst.

- Nucleophilic Substitution: The chloromethyl group can be introduced via nucleophilic substitution reactions using suitable chloromethylating agents.

- Friedel-Crafts Reaction: A Friedel-Crafts reaction using appropriate acylating agents can also yield this compound by substituting the methoxy group under controlled conditions .

2-(Chloromethyl)-6-methoxynaphthalene has potential applications in various fields:

- Pharmaceuticals: Due to its structural properties, it might serve as an intermediate in the synthesis of biologically active compounds.

- Material Science: It could be used in the development of polymeric materials or as a building block for more complex organic molecules.

- Chemical Research: This compound may be utilized in studies focused on reaction mechanisms involving naphthalene derivatives .

Several compounds are structurally similar to 2-(Chloromethyl)-6-methoxynaphthalene. A comparison highlights its unique features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Chloromethyl)-2-methoxynaphthalene | Chloromethyl at position 1 | Different substitution pattern |

| 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene | Bromine instead of chlorine at position 6 | Halogen variation affects reactivity |

| 2-Methoxy-6-nitronaphthalene | Nitro group instead of chloromethyl | Different functional group influences properties |

The presence of both a methoxy and a chloromethyl group in 2-(Chloromethyl)-6-methoxynaphthalene distinguishes it from other derivatives, potentially affecting its reactivity and biological activity .